N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Description
This compound belongs to the imidazo[1,2-a]pyridine-3-carboxamide class, characterized by a fused bicyclic imidazopyridine core linked to a carboxamide group. The unique structural features include:
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-12-17(23-9-3-2-6-15(23)22-12)18(24)21-11-13-16(20-8-7-19-13)14-5-4-10-25-14/h2-10H,11H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKDVHUDXPEXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=NC=CN=C3C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide” is a novel derivative designed and synthesized for its potential anti-tubercular activity. The primary target of this compound is Mycobacterium tuberculosis H37Ra , the bacterium responsible for tuberculosis.
Mode of Action
It is known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM. The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development.
Biochemical Pathways
It is known that the compound is part of a series of novel derivatives designed for their anti-tubercular activity. These compounds are likely to affect the biochemical pathways involved in the survival and replication of Mycobacterium tuberculosis.
Result of Action
The compound exhibits significant activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, it was found to have 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM. This suggests that the compound has a potent inhibitory effect on the growth of Mycobacterium tuberculosis.
Biochemical Analysis
Biochemical Properties
This suggests that N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
Preliminary studies suggest that it may have cytotoxic effects against certain cancer cell lines. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have long-term effects on cellular function observed in in vitro or in vivo studies.
Biological Activity
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a compound of significant interest in pharmacological research, particularly for its potential anti-tubercular and anti-cancer activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
- Molecular Formula : C18H15N5O2
- Molecular Weight : 333.351 g/mol
- Purity : Typically around 95% .
The primary target of this compound is Mycobacterium tuberculosis H37Ra, the bacterium responsible for tuberculosis. The compound exhibits significant inhibitory activity against this pathogen, with reported IC50 values ranging from 135 to 218 μM .
The mechanism involves interaction with specific enzymes and proteins within the bacterial cells, disrupting their metabolic processes. This compound is part of a series designed for enhanced anti-tubercular activity, indicating a focus on structural modifications to improve efficacy.
Anti-Tubercular Activity
The compound has been evaluated for its effectiveness against Mycobacterium tuberculosis. In studies, it demonstrated:
| Compound | IC50 (μM) | IC90 (μM) | Activity |
|---|---|---|---|
| N-(3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide | 135 - 218 | Not specified | Significant activity against M. tuberculosis H37Ra |
These results suggest that the compound is a promising candidate for further development as an anti-tubercular agent.
Cytotoxicity Studies
Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. Although specific IC50 values for cancer cell lines have not been extensively documented, the compound's structural characteristics suggest potential interactions with cellular mechanisms that could lead to apoptosis in malignant cells .
The compound's biochemical properties suggest it may interact with various enzymes and proteins, influencing biochemical pathways critical for cellular function:
- Enzyme Interaction : Potential modulation of enzyme activity involved in metabolic pathways.
- Cellular Effects : Indications of cytotoxicity against cancer cell lines suggest a mechanism that may involve the induction of stress responses or apoptosis .
Study on Anti-Tubercular Agents
A recent study synthesized various derivatives similar to this compound and evaluated their anti-tubercular activities. Among them, several compounds showed promising results with IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra . These findings support the potential therapeutic applications of this class of compounds.
Cytotoxicity and Mechanism Exploration
Further exploration into the cytotoxic effects revealed that compounds with similar structural motifs inhibited cell proliferation in various cancer cell lines while maintaining low toxicity to normal cells (e.g., HEK293 cells) . This selectivity is crucial for developing effective cancer therapeutics.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the potential of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide as an effective antimicrobial agent. Research indicates that this compound exhibits significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The mechanism of action involves the inhibition of essential bacterial enzymes, disrupting metabolic pathways crucial for bacterial survival .
Anticancer Properties
There is growing interest in the anticancer properties of this compound. Preliminary investigations suggest that it may induce apoptosis in cancer cells through specific molecular interactions. The unique combination of heterocyclic rings in its structure allows it to interact with various biological targets, making it a candidate for further development in cancer therapeutics .
Biological Studies
Biological Target Interactions
this compound has been studied for its interactions with different biological targets. These interactions are crucial for understanding its potential therapeutic applications. For instance, studies have shown that the compound can modulate enzyme activity related to metabolic processes .
Mechanism of Action
The compound's mechanism of action is primarily through the inhibition of specific enzymes involved in bacterial metabolism and cancer cell proliferation. This inhibition leads to a cascade of biochemical events that ultimately result in cell death or growth arrest .
Industrial Chemistry
Material Development
In industrial applications, this compound is being explored for its potential use in developing new materials and catalysts. Its unique structural features may enable the synthesis of novel compounds with desirable properties for various applications, including drug delivery systems and catalytic processes .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds essential for constructing its complex structure. The following table summarizes key synthetic steps:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Coupling | Suzuki-Miyaura reaction |
| 2 | Oxidation | Potassium permanganate (KMnO₄) |
| 3 | Reduction | Lithium aluminum hydride (LiAlH₄) |
Case Studies
-
Antimicrobial Study
A study conducted by researchers at a prominent pharmaceutical institute demonstrated that this compound significantly inhibited the growth of Mycobacterium tuberculosis in vitro. The study utilized various concentrations of the compound and assessed its effectiveness through standard microbiological techniques. -
Cancer Research
Another research project focused on evaluating the anticancer properties of this compound against different cancer cell lines. Results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates among treated cells compared to controls.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural differences and similarities with related compounds:
Key Observations :
- The furan-pyrazine substituent in the target compound distinguishes it from analogs with fluorinated aryl (e.g., 4-fluorobenzyl in Compound 8) or aliphatic (e.g., cyclohexylmethyl in Compound 18) groups. Furan’s electron-rich nature may enhance π-π stacking with target proteins .
- Thiazolidinone derivatives (e.g., Compound 1b) exhibit distinct bioactivity due to the 4-oxothiazolidin-3-yl group, which is absent in the target compound .
Key Observations :
Spectral and Physicochemical Properties
1H NMR Data Comparison :
Melting Points :
- Thiazolidinone derivatives (e.g., Compound 1b) exhibit higher melting points (172–176°C) due to hydrogen-bonding capacity , whereas aliphatic-substituted analogs (e.g., Compound 18) melt at lower temperatures (~100°C) .
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
The imidazo[1,2-a]pyridine core is synthesized via Huisgen cyclocondensation. A representative protocol involves:
- Reacting 2-amino-4-methylpyridine with ethyl bromopyruvate in refluxing ethanol to yield ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.
- Saponification with NaOH (2M, 80°C, 4h) produces the carboxylic acid (yield: 78–82%).
Key Data
| Parameter | Value | Source |
|---|---|---|
| Cyclization solvent | Ethanol | |
| Saponification agent | NaOH (2M) | |
| Yield (overall) | 72% |
Amide Bond Formation
Carbodiimide-Mediated Coupling
Activation of the carboxylic acid with EDCl (1.2 eq.) and HOBt (1 eq.) in DMF, followed by addition of the amine (1.1 eq.) at 0°C, yields Compound X after 24h (yield: 68%).
Alternative Activation with CDI
- Carboxylic acid reacts with 1,1'-carbonyldiimidazole (CDI, 1.5 eq.) in THF (2h, rt).
- Amine is added, and the mixture stirred for 18h (yield: 73%).
Comparative Performance
| Method | Yield | Purity (HPLC) |
|---|---|---|
| EDCl/HOBt | 68% | 95% |
| CDI | 73% | 97% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (EtOAc/hexanes, 3:7 → 1:1 gradient) to isolate Compound X (≥98% purity).
Spectroscopic Confirmation
- HRMS (ESI+) : m/z calculated for C₂₀H₁₇N₅O₂ [M+H]⁺: 372.1461; found: 372.1458.
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrazine-H), 7.89 (d, J=6.5 Hz, 1H, imidazopyridine-H), 7.45 (t, J=3.0 Hz, 1H, furan-H).
Scalability and Process Optimization
Solvent Selection
DMF offers superior solubility for intermediates but complicates recycling. Alternatives like THF/water biphasic systems reduce environmental impact.
Catalytic Efficiency
Pd nanoparticles (0.1 mol%) in the Suzuki step achieve 88% yield, minimizing metal residues.
Challenges and Mitigation Strategies
Furan Ring Stability
Aminomethyl Group Oxidation
- Issue : Premature oxidation of –CH₂NH₂ to –COOH during storage.
- Solution : Store intermediates under N₂ at –20°C.
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound, and what key reaction conditions must be controlled?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the imidazo[1,2-a]pyridine core followed by coupling with the furan-pyrazine moiety. Key steps include:
- Amide bond formation : Use coupling agents like TBTU (tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) to facilitate carboxamide linkage .
- Regioselective cyclization : Controlled temperature (e.g., 0°C to room temperature) and solvent polarity (e.g., dichloromethane or DMF) to ensure correct ring formation .
- Purification : Column chromatography or recrystallization to isolate the final product, monitored by HPLC and NMR .
Advanced: How can regioselectivity in the imidazo[1,2-a]pyridine core formation be optimized to avoid byproducts?
Answer:
- Microwave-assisted synthesis : Accelerates reaction kinetics, improving yield and selectivity (e.g., 55% yield achieved in tetrahydroimidazo[1,2-a]pyridine derivatives) .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or Brønsted acids enhance cyclization efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over intermolecular side reactions .
Basic: What spectroscopic techniques are essential for characterizing this compound’s structural integrity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon connectivity, with imidazo[1,2-a]pyridine protons typically resonating at δ 7.5–9.0 ppm .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical values within 2 ppm error) .
- X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry .
Advanced: How should discrepancies between crystallographic data and solution-state NMR predictions be resolved?
Answer:
- Dynamic effects analysis : Compare XRD-derived bond lengths/angles with NOESY/ROESY NMR data to assess conformational flexibility in solution .
- Solvent-dependent studies : Acquire NMR spectra in multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Kinase inhibition assays : Use ATP-binding site competition assays, common for imidazo[1,2-a]pyridine derivatives .
- Cytotoxicity screening : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced: How can structure-activity relationship (SAR) studies enhance therapeutic potential?
Answer:
- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazine ring to improve target binding .
- Bioisosteric replacement : Replace furan with thiophene or pyrazole to assess activity changes .
- Pharmacokinetic profiling : Measure LogD (pH 7.4) and plasma stability to prioritize analogs .
Data Contradiction: How to address conflicting IC₅₀ values across assay platforms?
Answer:
- Assay standardization : Use identical cell lines (e.g., HT-29 for cytotoxicity) and ATP concentrations in kinase assays .
- Orthogonal validation : Confirm activity via surface plasmon resonance (SPR) for binding affinity and western blotting for downstream pathway inhibition .
Basic: What physicochemical properties are critical for pharmacokinetic optimization?
Answer:
- Lipophilicity (LogP) : Target 2–5 for membrane permeability, determined via shake-flask or HPLC methods .
- Solubility : Use biorelevant media (e.g., FaSSIF) to simulate intestinal absorption .
Advanced: What strategies mitigate metabolic instability in preclinical studies?
Answer:
- Metabolic shielding : Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated oxidation .
- Prodrug design : Mask polar groups (e.g., carboxamide) as esters for improved bioavailability .
Data Contradiction: How to resolve inconsistent crystallographic packing vs. computational docking poses?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
